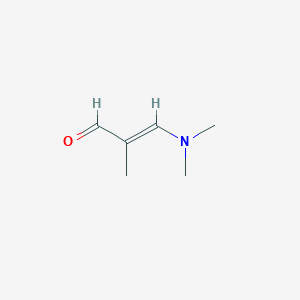

3-Dimethylamino-2-methyl-2-propenal

Description

Contextualization as a Versatile Enaminone/Enamine Aldehyde Building Block

The versatility of 3-Dimethylamino-2-methyl-2-propenal (B1144346) stems from its classification as an enaminone, also referred to as an enamine aldehyde. umich.eduscielo.br Enaminones are conjugated systems containing both an enamine and a carbonyl group, which imparts a unique reactivity profile to the molecule. scielo.br This dual functionality allows it to act as a versatile precursor in the synthesis of numerous organic compounds, particularly heterocyclic systems. orientjchem.orgnih.gov

The structure of this compound features an electron-donating dimethylamino group conjugated with an electron-withdrawing aldehyde group through a carbon-carbon double bond. This "push-pull" electronic effect makes the molecule highly reactive towards a variety of reagents. It can participate in reactions typical of both aldehydes and enamines, making it a valuable three-carbon building block for constructing larger molecular frameworks.

Chemists have extensively utilized enaminones as starting materials for the synthesis of polyfunctional molecules. umich.edu They are key intermediates in the creation of a diverse range of products, including naturally occurring alkaloids and various nitrogen-containing heterocycles. orientjchem.org For instance, similar enaminone structures are employed in reactions with dinucleophiles like guanidine (B92328) or amidine to produce substituted pyrimidines. researchgate.net

Historical Perspective on its Significance as a Synthetic Intermediate

The utility of this compound and related structures as synthetic intermediates has been recognized for decades. Early research highlighted their potential in constructing complex cyclic systems. A notable example is the work by Bredereck and his colleagues, published in 1960, which explored the use of this compound in various ring-forming reactions.

Further expanding its application, a 1983 publication by Ullrich and Breitmaier demonstrated its use in the Vilsmeier reaction. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds, and the use of intermediates like this compound showcases its role as a diformyl synthon. organic-chemistry.org

The development of synthetic methods for related amino aldehydes also has a long history. For example, processes for preparing N,N-dimethylamino alcohols, which are structurally related, were being patented and refined in the mid-20th century, indicating a long-standing interest in this class of compounds as versatile chemical intermediates. google.com More recently, this compound has been utilized as an intermediate in the synthesis of the medicinal agent levomepromazine, underscoring its continued relevance in the pharmaceutical industry. google.com

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAMOQYFDMQPRJ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\N(C)C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-76-9, 920518-65-6 | |

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYX5TDH9M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Dimethylamino 2 Methyl 2 Propenal

Classical Approaches: Mannich-Type Reactions and Related Condensation Pathways

The traditional and most referenced method for synthesizing 3-dimethylamino-2-methyl-2-propenal (B1144346) is the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. adichemistry.comwikipedia.orgnih.gov This reaction involves the aminoalkylation of a carbon acid, in this case, isobutyraldehyde (B47883), with formaldehyde (B43269) and a secondary amine, dimethylamine (B145610). google.com

Direct Condensation of Isobutyraldehyde with Formaldehyde and Dimethylamine

The direct condensation of isobutyraldehyde, formaldehyde, and dimethylamine serves as the primary classical route to this compound. google.comgoogle.com This three-component reaction is typically performed in an aqueous or alcoholic solvent. adichemistry.com The reactants, isobutyraldehyde, a source of formaldehyde (such as paraformaldehyde), and dimethylamine (often in the form of its hydrochloride salt), are combined and heated to facilitate the condensation. google.comorgsyn.org

The reaction can be carried out in a batchwise manner within a pressurized vessel or adapted for a continuous process using a flow tube. google.com The product, a β-amino aldehyde, is then isolated from the reaction mixture, often through distillation. google.com

Mechanistic Aspects of the Mannich Condensation in this compound Synthesis

The mechanism of the Mannich reaction for the synthesis of this compound proceeds through a series of well-understood steps. adichemistry.comwikipedia.org

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of dimethylamine to formaldehyde. This is followed by dehydration to form the highly electrophilic dimethylaminomethyl cation, also known as the Eschenmoser salt intermediate. adichemistry.comorgsyn.org

Enolization of Isobutyraldehyde: Under the reaction conditions, isobutyraldehyde, which possesses an acidic α-hydrogen, tautomerizes to its enol or enolate form. wikipedia.org

Nucleophilic Attack: The electron-rich enol of isobutyraldehyde then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.org This step forms the crucial carbon-carbon bond and results in the formation of the Mannich base, this compound. adichemistry.com

Process Optimization: pH Control in Mannich Reactions

A critical parameter in the industrial-scale synthesis of this compound via the Mannich reaction is the control of pH. google.comgoogle.com Traditionally, the reaction was conducted in acidic media, often by using the hydrochloride salt of dimethylamine. google.com However, acidic conditions (pH below 7) present significant disadvantages. They can promote the acid-catalyzed trimerization of isobutyraldehyde to 2,4,6-triisopropyl-1,3,5-trioxane (B189310), which considerably lowers the yield of the desired aminoaldehyde. google.com Furthermore, the use of acids like hydrochloric acid necessitates corrosion-resistant reactors and complicates the work-up process, as the product is formed as a salt. google.com

To circumvent these issues, a significant process optimization involves conducting the reaction under alkaline conditions, specifically at a pH between 9 and 11. google.comgoogle.com This shift to a basic medium has been shown to surprisingly favor the formation of this compound while minimizing the formation of byproducts. google.com This optimization not only improves the yield but also simplifies the industrial process, making it more efficient and cost-effective. google.com

| Reaction Parameter | Traditional Acidic Conditions | Optimized Alkaline Conditions |

| pH | Below 7 | 9 - 11 |

| Amine Source | Dimethylamine Hydrochloride | Dimethylamine (excess may be used) |

| Key Disadvantage | Formation of 2,4,6-triisopropyl-1,3,5-trioxane byproduct | - |

| Work-up | Complicated due to salt formation | Simplified |

Alternative and Emerging Synthetic Routes

While the Mannich reaction remains a prevalent method, alternative and more modern synthetic strategies have been developed to enhance efficiency, scalability, and control over the reaction.

Synthesis via Isobutyl Vinyl Ether and Iminium Chloride Intermediates

An alternative pathway to this compound involves the use of pre-formed intermediates. One such method utilizes isobutyl vinyl ether, which can react with an iminium chloride, such as N,N-dimethylmethyleneiminium chloride (Eschenmoser's salt), to yield the target compound. This approach offers a more controlled reaction by separating the formation of the electrophilic iminium species from the nucleophilic component.

Continuous Flow Synthesis Adaptations for Scalability and Efficiency

To meet the demands of industrial production, the synthesis of this compound has been adapted to continuous flow processes. google.comgoogle.com In this setup, the starting materials—isobutyraldehyde, formaldehyde, and dimethylamine—are continuously fed into a flow reactor, such as a tube reactor. google.com The reaction is allowed to proceed for a defined residence time, typically ranging from 0.5 to 3 hours, at elevated temperatures (80 to 120°C) and pressures (1.5 to 4 bars). google.com

This continuous flow methodology offers several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters, enhanced safety, and increased throughput, making it a highly efficient and scalable option for the large-scale synthesis of this compound. google.com

| Synthesis Method | Key Features | Advantages |

| Batch Process | Reaction conducted in a single vessel. | Suitable for smaller scale synthesis. |

| Continuous Flow Process | Reactants continuously fed into a flow reactor. | Enhanced scalability, safety, and control. |

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of this compound, a versatile building block in organic synthesis, has traditionally relied on methods that may not align with modern green chemistry standards. The Vilsmeier-Haack reaction, a common method for formylating activated C-H bonds, is a likely pathway for its production. This typically involves the use of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then reacts with a suitable substrate, in this case, likely propanal or a derivative. However, the conventional Vilsmeier-Haack reaction presents challenges in terms of atom economy and the use of hazardous reagents and solvents.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The traditional Vilsmeier-Haack reaction often suffers from poor atom economy due to the formation of significant amounts of byproducts.

For the synthesis of this compound, a plausible conventional route involves the reaction of propanal with the Vilsmeier reagent generated from DMF and POCl₃. The stoichiometric use of POCl₃ leads to the formation of phosphoric acid and hydrochloride salts as byproducts, significantly lowering the atom economy.

Recent research has explored improving the atom economy of Vilsmeier-Haack type reactions. One approach involves the catalytic generation of the Vilsmeier reagent. For instance, a catalytic version of the Vilsmeier-Haack reaction has been reported, which utilizes a P(III)/P(V)═O cycle, reducing the amount of phosphorus-containing waste. nih.gov While this has been demonstrated for the formylation of indoles, the principle could potentially be applied to the synthesis of β-amino aldehydes.

Below is a comparative table illustrating the theoretical atom economy for a conventional versus a potentially greener synthetic approach to a related compound, highlighting the potential for improvement.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Conventional Vilsmeier-Haack (Hypothetical for this compound) | Propanal, DMF, POCl₃ | This compound | H₃PO₄, HCl | < 50% |

| Greener Approach with Reagent Recovery (Based on greener Vilsmeier reagent synthesis) chemistrysteps.com | Propanal, DMF, Phthaloyl dichloride | This compound | Phthalic anhydride (B1165640) (recoverable) | > 80% |

Note: The atom economy values are estimates for illustrative purposes, as specific literature for this exact reaction is not available.

Reaction efficiency is also critically dependent on reaction conditions. The Vilsmeier-Haack reaction of aliphatic aldehydes can be sensitive to temperature and reactant ratios, which can influence yield and the formation of side products. Optimization of these parameters is crucial for enhancing efficiency.

Solvent Selection and Environmentally Benign Conditions

The choice of solvent is another critical aspect of green chemistry. Traditional Vilsmeier-Haack reactions are often carried out in halogenated solvents such as dichloromethane (B109758) (DCM) or chloroform, which are associated with environmental and health concerns. slideshare.net N,N-Dimethylformamide (DMF) itself, while a reactant, is often used in excess and acts as a solvent; however, it is also a substance of very high concern.

Efforts to develop more environmentally benign reaction conditions have focused on solvent substitution and solvent-free approaches. For the synthesis of related enaminones, various greener alternatives have been explored. These include the use of water as a solvent, which is non-toxic, non-flammable, and readily available. Other research has demonstrated the feasibility of solvent-free, or "neat," reactions, where the reactants themselves act as the reaction medium. researchgate.net These approaches not only reduce solvent waste but can also simplify product purification.

Ionic liquids have also been investigated as alternative solvents for the synthesis of β-enaminones, offering potential benefits such as low volatility and thermal stability. Furthermore, the use of catalysts can enable reactions to proceed under milder conditions, reducing energy consumption.

The following table provides a comparison of properties for common solvents used in Vilsmeier-Haack type reactions and potential greener alternatives.

| Solvent | Classification | Boiling Point (°C) | Environmental/Health Concerns |

| Dichloromethane (DCM) | Halogenated | 39.6 | Volatile, suspected carcinogen, environmental pollutant. |

| Chloroform | Halogenated | 61.2 | Volatile, suspected carcinogen, toxic. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Toxic, reproductive hazard, often difficult to remove. |

| Greener Alternatives | |||

| Water | Benign | 100 | Non-toxic, non-flammable, environmentally safe. |

| Toluene | Aromatic Hydrocarbon | 111 | Flammable, toxic, but can be a less hazardous alternative to DCM. chemistrysteps.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | Derived from renewable resources, less toxic than THF. |

| Solvent-free (Neat) | N/A | N/A | Eliminates solvent waste, can simplify purification. researchgate.net |

The development of sustainable synthetic methodologies for this compound and related compounds is an ongoing endeavor. By focusing on principles such as atom economy and the use of environmentally benign solvents and conditions, chemists can significantly reduce the environmental footprint of these important chemical intermediates.

Reactivity and Mechanistic Investigations of 3 Dimethylamino 2 Methyl 2 Propenal

Inherent Electrophilic and Nucleophilic Character of the Enaminone Moiety

The reactivity of 3-Dimethylamino-2-methyl-2-propenal (B1144346) is governed by the enaminone functional group, which can be described as a vinylogous amide or aldehyde. The electronic structure of this moiety features a push-pull system. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, increasing the electron density at the β-carbon (the carbon atom adjacent to the dimethylamino group). This makes the β-position a soft nucleophilic center.

Conversely, the electron-withdrawing effect of the carbonyl group polarizes the C=C double bond, making the β-carbon susceptible to attack by nucleophiles in a conjugate addition fashion. The carbonyl carbon itself is an electrophilic site, prone to direct nucleophilic attack. This dual electronic nature allows this compound to react as both an electrophile and a nucleophile, making it a valuable building block in organic synthesis. For instance, its utility as a substrate in alkylation and ring-closure reactions highlights its versatile reactivity with various nucleophiles. researchgate.net

Reactions with Carbon-Based Nucleophiles

The electrophilic nature of the β-carbon in the enaminone system facilitates reactions with a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

The polarized α,β-unsaturated aldehyde system in this compound makes it an ideal substrate for Michael additions. In this type of conjugate addition, a soft nucleophile attacks the electrophilic β-carbon, leading to the formation of a new C-C bond. This reaction is a fundamental transformation for this class of compounds, often serving as the initial step in more complex reaction cascades that build carbocyclic and heterocyclic structures.

CH-acidic compounds, such as malononitrile (B47326), possess a methylene (B1212753) group activated by two strong electron-withdrawing cyano groups, making it a potent carbon nucleophile. Malononitrile is an exceptionally versatile compound used extensively as a reactant in multicomponent reactions to synthesize a wide array of heterocyclic compounds. researchgate.net In reactions with enaminones, the carbanion generated from malononitrile attacks the β-position of the enaminone. This is often the first step in a sequence that can lead to the synthesis of highly substituted pyridine (B92270) or pyran derivatives, depending on the reaction conditions and other components present. nih.gov For instance, the three-component reaction between an aromatic aldehyde, malononitrile, and an aliphatic amine can yield various pyridine derivatives.

Table 1: Representative Reaction with a CH-Acidic Compound

| Reactants | Catalyst/Conditions | Product Type | Ref. |

| Aromatic Aldehyde, Malononitrile, Aliphatic Amine | Room Temperature, Methanol/Water | Polysubstituted Pyridine Derivatives | |

| Hydrazine (B178648) Hydrate (B1144303), Malononitrile, Aromatic Aldehydes, Ethyl Acetoacetate | Nano-SiO₂ catalyst, Water | Pyrano[2,3-c]-pyrazole Derivatives | nih.gov |

Reactions with Nitrogen-Based Nucleophiles

The electrophilic centers at both the carbonyl carbon and the β-carbon allow this compound to react with bifunctional nitrogen nucleophiles, serving as a key step in the synthesis of important nitrogen-containing heterocycles.

The reaction of enaminones with hydrazine or hydrazine hydrate is a well-established and efficient method for constructing pyrazole (B372694) rings. clockss.org The reaction proceeds via an initial nucleophilic attack of the hydrazine on the enaminone system, followed by an intramolecular cyclization with the elimination of a dimethylamine (B145610) molecule and water. This condensation reaction provides a direct route to substituted pyrazoles, which are significant scaffolds in medicinal chemistry. For example, the reaction of 2-aroyl-3-(dimethylamino)-2-propenenitriles with hydrazine hydrate in ethanol (B145695) yields 3-aryl-1H-4-pyrazole carbonitriles as the sole products. clockss.org

Table 2: Synthesis of Pyrazoles from Enaminone Derivatives

| Enaminone Derivative | Reagent | Solvent | Product | Ref. |

| 2-Aroyl-3-(dimethylamino)-2-propenenitrile | Hydrazine Hydrate | Ethanol | 3-Aryl-1H-4-pyrazole carbonitrile | clockss.org |

Similar to hydrazine, hydroxylamine (B1172632) hydrochloride reacts with enaminones in a cyclocondensation reaction to form isoxazole (B147169) rings. clockss.orgnih.gov Isoxazoles are important heterocyclic frameworks found in numerous medicinal products. nih.govnih.gov The reaction involves the nucleophilic attack of hydroxylamine, followed by cyclization and elimination of dimethylamine. The regioselectivity of the isoxazole formed can often be controlled by varying the reaction conditions, such as the solvent and the presence of additives like Lewis acids or bases. nih.gov This allows for the targeted synthesis of different regioisomeric isoxazoles, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted products. nih.gov

Table 3: Synthesis of Isoxazoles from Enaminone Derivatives

| Enaminone Derivative | Reagent | Conditions | Product Type | Ref. |

| β-Enamino diketones | Hydroxylamine Hydrochloride | Varied (Solvent, Additives) | Regioisomeric Polyfunctionalized Isoxazoles | nih.gov |

| 3-Dimethylamino-2-aroyl-2-propenenitriles | Hydroxylamine Hydrochloride, Sodium Acetate | Ethanol/Water | 3-Oxo-3-arylpropanal oxime (intermediate) | clockss.org |

Reactions with Primary and Secondary Amines, including Aminoheterocyclic Compounds

The reactivity of this compound with primary and secondary amines is a cornerstone of its synthetic utility. Primary amines, with one alkyl or aryl group on the nitrogen atom, and secondary amines, with two, readily react with this compound. chemguide.co.uklibretexts.org For instance, dimethylamine, a secondary amine, is a key precursor in the synthesis of various industrially significant compounds. wikipedia.orgnih.gov

The reactions often proceed via nucleophilic attack of the amine on the electrophilic aldehyde carbon of this compound. This can lead to the formation of a variety of products, including Schiff bases or enamines, depending on the reaction conditions and the nature of the amine. The presence of the dimethylamino group in the starting material can influence the regioselectivity of the reaction.

Furthermore, reactions with aminoheterocyclic compounds open pathways to more complex molecular architectures. These reactions are crucial in the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Cycloaddition Reactions and Their Stereochemical and Regiochemical Outcomes

This compound is a valuable substrate for cycloaddition reactions, a class of pericyclic reactions that are fundamental in the construction of cyclic molecules. The dienophilic nature of the α,β-unsaturated aldehyde system allows it to participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes.

The stereochemical and regiochemical outcomes of these reactions are of paramount importance. The substitution pattern on both the diene and the dienophile, as well as the reaction conditions (e.g., temperature, solvent, and catalyst), can significantly influence the formation of specific isomers. The electron-donating dimethylamino group and the electron-withdrawing aldehyde group on the double bond of this compound play a crucial role in directing the regiochemistry of the cycloaddition.

Derivatization at the Aldehyde Functionality: Formation of Acetals and Other Adducts

The aldehyde group in this compound is a key site for chemical modification, allowing for the formation of various derivatives. scbt.com A common and important derivatization is the formation of acetals through reaction with alcohols in the presence of an acid catalyst. google.com This reaction is reversible and is often driven to completion by removing the water formed during the reaction. google.com

The formation of acetals serves to protect the aldehyde group during subsequent chemical transformations on other parts of the molecule. The acetal (B89532) can be readily hydrolyzed back to the aldehyde under acidic conditions. Beyond simple acetals, other adducts can be formed at the aldehyde functionality, expanding the synthetic utility of this compound.

Tautomerization Equilibria and Conformational Dynamics

This compound can exist in different tautomeric forms, which are constitutional isomers that readily interconvert. The primary tautomeric equilibrium involves the enal-enamine form and its corresponding iminium isomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

In addition to tautomerization, the molecule exhibits conformational dynamics due to rotation around single bonds. The relative orientation of the dimethylamino group, the methyl group, and the aldehyde group can vary, leading to different conformers with distinct energies and properties. Understanding these equilibria and dynamics is crucial for predicting the molecule's reactivity and spectroscopic behavior.

Photophysical Processes and Structural Dynamics in Electronically Excited States

The photophysics of this compound (DMAMP) have been a subject of scientific inquiry, particularly its behavior upon excitation to electronically excited states. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Electronic State Excitation and Relaxation Pathways

Upon absorption of light, this compound is promoted from its ground electronic state (S₀) to an excited state, such as the S₂ (ππ*) state. chemicalbook.comsigmaaldrich.com Following excitation, the molecule undergoes a series of rapid relaxation processes to dissipate the excess energy. These pathways can include internal conversion (non-radiative transition between states of the same spin multiplicity) and fluorescence (radiative transition from an excited singlet state to the ground state). The efficiency of these processes determines the fluorescence quantum yield and lifetime of the molecule. science.gov

Exploration of Conical Intersections and Intersystem Crossing Phenomena

The relaxation of electronically excited this compound can involve complex non-adiabatic processes. Conical intersections, which are points of degeneracy between electronic potential energy surfaces, can provide highly efficient pathways for rapid internal conversion from an upper to a lower electronic state. mdpi.comrsc.org

Intersystem crossing, a non-radiative transition between states of different spin multiplicity (e.g., from a singlet state to a triplet state), is another important deactivation channel. mdpi.comrsc.org The efficiency of intersystem crossing is influenced by spin-orbit coupling. The interplay between internal conversion, fluorescence, and intersystem crossing, often mediated by conical intersections, dictates the ultimate photostability and photochemical reactivity of the molecule. mdpi.comrsc.org

Applications of 3 Dimethylamino 2 Methyl 2 Propenal in Complex Organic Synthesis

Role as a Key C3 Synthon in Heterocyclic Compound Synthesis

As a trifunctional C3 synthon, 3-Dimethylamino-2-methyl-2-propenal (B1144346) serves as a foundational component for the assembly of various heterocyclic compounds. Its reactivity allows for the introduction of a three-carbon chain with functional handles at both ends, facilitating cyclization reactions to form a diverse array of ring systems.

Synthesis of Pyrimidine (B1678525) Derivatives, e.g., 2-Aminopyrimidine (B69317)

The pyrimidine scaffold is a core structure in numerous biologically active molecules and pharmaceuticals. gsconlinepress.com this compound provides an efficient route to pyrimidine derivatives. For instance, the synthesis of 2-aminopyrimidine can be achieved through the reaction of this compound with guanidine (B92328) salts. google.com In this process, the enamine part of the molecule reacts with one of the amino groups of guanidine, while the aldehyde reacts with the other, leading to the formation of the pyrimidine ring after condensation and subsequent aromatization. This method offers a straightforward approach to this important class of heterocycles. gsconlinepress.comgoogle.com

The general synthetic utility of enaminones, such as this compound, extends to the preparation of a wide variety of heterocyclic systems. researchgate.net These compounds are considered masked α-formyl ketones and are valuable reagents for creating both monocyclic and fused heterocyclic structures. researchgate.net

| Reactant | Product | Significance |

| This compound | 2-Aminopyrimidine | Key intermediate for pharmaceuticals and agrochemicals. gsconlinepress.comgoogle.com |

| Guanidine Salt | Reacts with the C3 synthon to form the pyrimidine ring. google.com |

Access to Fused Polycyclic Heterocycles, e.g., Benzo[f]quinolines

The utility of this compound extends to the synthesis of more complex, fused polycyclic systems. Benzo[f]quinolines, a class of compounds with interesting photophysical and potential biological properties, can be synthesized using strategies that may involve intermediates derived from or analogous to this C3 synthon. researchgate.netnih.govresearchgate.net While direct use of this compound in all benzo[f]quinoline (B1222042) syntheses is not explicitly detailed, multicomponent reactions for quinoline (B57606) and benzo[f]quinoline synthesis often employ vinylogous sources that share reactivity patterns with it. nih.govresearchgate.net For example, a three-component reaction involving an aromatic amine, an aldehyde, and a tertiary amine (acting as a vinyl source) can lead to the formation of the benzo[f]quinoline ring system. nih.govresearchgate.net

The synthesis of various fused heterocyclic systems often relies on the reactivity of enaminone-type structures to build complex scaffolds through cycloaddition and condensation reactions. mdpi.comresearchgate.net

Formation of Pyrazole (B372694) and Fused Pyrazolo-heterocyclic Systems

Pyrazoles and their fused derivatives are another important class of heterocycles with diverse applications in medicinal chemistry and materials science. nih.gov The Vilsmeier-Haack reaction, which can generate species similar in reactivity to this compound, is a key step in the synthesis of pyrazole-4-carbaldehydes, which are versatile precursors for fused pyrazole systems. nih.gov These carbaldehydes can then undergo condensation reactions with various nucleophiles to construct fused rings, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.orgmdpi.com

The general principle involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent, a role that this compound can effectively play. The reaction of this C3 synthon with hydrazine or its derivatives would lead to the formation of a pyrazole ring. Subsequent intramolecular or intermolecular reactions can then be employed to build additional fused rings.

| Precursor Type | Fused System | Synthetic Strategy |

| Pyrazole-4-carbaldehyde | Pyrazolo[3,4-b]pyridines | Condensation with active methylene (B1212753) compounds. semanticscholar.orgmdpi.com |

| Pyrazole-4-carbaldehyde | Pyrazolo[3,4-d]pyrimidines | Reaction with amidines or related compounds. semanticscholar.org |

Construction of Imidazo-pyrimidine Ring Systems

Imidazo[1,2-a]pyrimidines are a class of fused heterocycles that have garnered significant interest due to their wide range of biological activities. nih.gov The synthesis of these systems often involves the reaction of a 2-aminopyrimidine derivative with an α-haloketone. As established, 2-aminopyrimidines can be synthesized using this compound. Therefore, this C3 synthon serves as an upstream precursor to the imidazo-pyrimidine scaffold.

A typical synthetic route would involve the initial synthesis of a substituted 2-aminopyrimidine from this compound, followed by its reaction with a suitable α-haloketone. This two-step process allows for the construction of the fused imidazo[1,2-a]pyrimidine (B1208166) ring system. nih.gov

Construction of Carbocyclic Frameworks

Beyond its extensive use in heterocyclic synthesis, this compound also finds application in the construction of carbocyclic systems, demonstrating its versatility as a synthetic tool.

Synthesis of 1,3-Butadiene (B125203) Derivatives

Substituted 1,3-butadienes are important monomers for the production of synthetic rubbers and are also valuable intermediates in organic synthesis, particularly in Diels-Alder reactions. mdpi.com While direct conversion of this compound to a simple 1,3-butadiene is not a primary application, related vinylogous amides are precursors to highly reactive dienes. For instance, (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, a highly electron-rich diene known as Rawal's diene, is synthesized from a vinylogous amide precursor. researchgate.netresearchgate.net These types of dienes are exceptionally reactive in cycloaddition reactions. researchgate.net

The synthesis of certain functionalized 1,3-butadienes can be envisioned starting from precursors structurally related to this compound. The general strategy would involve the transformation of the aldehyde and enamine functionalities to generate the diene system.

| Diene Precursor Type | Diene Product | Key Features |

| Vinylogous Amide | Amino-silyloxy-butadiene | Highly electron-rich and reactive in cycloadditions. researchgate.net |

Precursor for Advanced Synthetic Intermediates, e.g., Methylmalondialdehyde (B96588)

A significant application of this compound is its role as a stable and convenient precursor for methylmalondialdehyde. nih.govtu-darmstadt.de Methylmalondialdehyde is a valuable C3 building block in its own right, used in the synthesis of various heterocyclic and carbocyclic systems. The direct handling of methylmalondialdehyde can be challenging due to its reactivity and potential for polymerization. Therefore, using a stable precursor like this compound, from which the desired dialdehyde (B1249045) can be generated in situ or as needed, presents a practical advantage in synthetic chemistry. The photophysics of 3-dimethylamino-2-methyl-propenal (DMAMP) have been studied using resonance Raman spectroscopy upon excitation to the S2 (ΠΠ*) electronic state. nih.govtu-darmstadt.de

Table 1: Synthesis of Methylmalondialdehyde

| Precursor | Product | Transformation | Significance |

|---|

Application in the Synthesis of Structurally Complex Natural Product Analogs, e.g., Strigolactone Analogs

The quest for potent and synthetically accessible analogs of natural products is a major driver in organic chemistry. Strigolactones are a class of plant hormones that regulate plant development and are noted for their complex structure, typically consisting of a tricyclic lactone (the ABC scaffold) linked to a butenolide D-ring. sigmaaldrich.com Due to their low natural abundance and challenging total synthesis, there is significant interest in developing simpler, yet biologically active, analogs. sigmaaldrich.com

This compound has been successfully employed as a key starting material in the synthesis of such analogs. Specifically, it was used to construct the enol ether-containing D-ring portion of the strigolactone analog MP13. nih.gov In this synthesis, this compound was first treated with aqueous sodium hydroxide. The resulting intermediate was then reacted with 5-bromo-3-methyl-2(5H)-furanone in DMSO to yield the target analog, (E)-2-methyl-3-[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]acrylaldehyde (MP13). nih.gov This analog demonstrated significant biological activity, highlighting the utility of this compound in generating complex and valuable molecules for agricultural applications. nih.gov

Table 2: Application in Natural Product Analog Synthesis

| Starting Material | Key Reagent | Product | Class of Natural Product Analog |

|---|

Spectroscopic Characterization Methodologies and Computational Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Dimethylamino-2-methyl-2-propenal (B1144346). Through one- and two-dimensional experiments, the chemical environment of each atom and their connectivity can be mapped.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum allows for the identification of all non-equivalent protons. The aldehyde proton (CHO) is expected to appear significantly downfield. The vinylic proton (=CH) will also be in the downfield region, coupled to the aldehyde proton. The dimethylamino group protons (-N(CH₃)₂) will appear as a singlet, while the methyl group protons attached to the double bond (-C(CH₃)) will also produce a singlet.

¹³C NMR: The carbon NMR spectrum reveals six distinct carbon signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and appears furthest downfield. The two sp² hybridized carbons of the C=C double bond appear in the olefinic region. The carbon atoms of the dimethylamino group are found further upfield, followed by the carbon of the C-methyl group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CHO | Aldehyde | ~9.0 - 10.0 (singlet) | ~190 - 200 |

| =CH-N | Vinylic | ~6.5 - 7.5 (singlet) | ~115 - 140 |

| C= | Vinylic | - | ~125 - 150 |

| N(CH₃)₂ | Amine Methyl | ~2.9 - 3.1 (singlet) | ~35 - 45 |

Note: The table presents expected values based on standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

While specific experimental data for advanced 2D NMR on this compound are not widely published, the theoretical application of these techniques is crucial for unambiguous structural confirmation.

HMBC-¹⁵N: Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for establishing long-range (2-3 bond) connectivity between atoms. An HMBC experiment optimized for ¹⁵N would be instrumental in confirming the substitution pattern. Key expected correlations would be observed between the nitrogen atom of the dimethylamino group and the protons of the methyl groups attached to it (²J). A crucial ³J correlation would also be expected between the nitrogen atom and the vinylic proton (=CH), confirming the enamine substructure.

NOE Difference Experiments: The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, which is critical for determining stereochemistry. For this compound, which typically exists as the E-isomer, an NOE difference experiment could confirm this configuration. Irradiation of the vinylic proton (=CH) would be expected to show an NOE enhancement for the aldehyde proton (CHO), indicating they are on the same side of the C=C double bond relative to the substituents on the other carbon. Conversely, irradiation of the C-methyl protons would likely show an NOE enhancement for the dimethylamino protons, confirming their proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, offering insights into its functional groups and bonding characteristics. The vibrational spectra for the compound have been assigned through detailed analysis. aip.org

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1650-1680 cm⁻¹, which is lower than a typical saturated aldehyde due to conjugation. Another strong band, corresponding to the C=C stretching of the propenal backbone, is also prominent. The C-N stretching of the dimethylamino group also gives rise to characteristic bands.

Raman Spectroscopy: The Raman spectrum complements the IR data. The C=C and C=O stretching vibrations are also visible in the Raman spectrum, often with different relative intensities compared to the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1650 - 1680 | Aldehyde carbonyl stretch, lowered by conjugation. |

| C=C Stretch | 1580 - 1620 | Alkene double bond stretch. |

| C-N Stretch | 1250 - 1350 | Dimethylamino group stretch. |

The photophysics of this compound (DMAMP) upon excitation have been studied using resonance Raman spectroscopy. aip.org By using excitation wavelengths that are in resonance with the intense S₂ (ππ*) electronic absorption band, specific vibrational modes involved in the electronic transition can be enhanced. aip.org This technique allows for the probing of the molecule's structural dynamics in its excited state. aip.org Studies have shown that upon excitation, a significant de-conjugation occurs between the C=O and C=C bonds in the Franck-Condon region. aip.org Simultaneously, the conjugation interaction between the C=C bond and the dimethylamino group is enhanced. aip.org This detailed analysis of the resonance Raman intensity patterns, combined with computational calculations, reveals the initial decay pathways and structural changes the molecule undergoes immediately following photoexcitation. aip.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₆H₁₁NO, corresponding to a monoisotopic mass of approximately 113.084 Da. nih.gov High-resolution mass spectrometry can confirm this exact mass, thereby verifying the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z of 113. The fragmentation is dictated by the functional groups. A primary fragmentation pathway involves the loss of a hydrogen radical from the aldehyde, leading to a stable acylium ion at m/z 112. Another characteristic fragmentation is the α-cleavage next to the nitrogen atom, which can lead to various fragment ions. The loss of the entire dimethylamino group is less common, but cleavage of the vinyl group can occur.

Table 3: Predicted Mass Spectrometry Adducts and Fragments for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺˙ | 113.08 | Molecular Ion |

| [M+H]⁺ | 114.09 | Protonated Molecule |

| [M+Na]⁺ | 136.07 | Sodium Adduct |

| [M-H]⁺ | 112.08 | Loss of Aldehyde Hydrogen |

| [M-CO]⁺˙ | 85.09 | Loss of Carbon Monoxide |

| [M-N(CH₃)₂]⁺ | 69.07 | Loss of Dimethylamino Group |

Source: Predicted values are based on standard adduct formation and fragmentation theory. Experimental data from GC-MS shows prominent peaks at m/z 113, 96, and 42. nih.gov

Computational Chemistry Approaches for Theoretical Insights

Computational chemistry provides a theoretical framework to understand the experimental results obtained from spectroscopic methods. For this compound, methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) have been employed. aip.org

DFT calculations, using functionals like B3LYP with a 6-311++G(d,p) basis set, have been used to determine the transition barriers for isomerization reactions and to assign the vibrational spectra. aip.org Time-dependent DFT (TD-DFT) can further be used to calculate the relative intensities of resonance Raman bands. aip.org

CASSCF calculations are essential for studying the electronic excited states of the molecule. aip.org This high-level method can determine the energies of lower-lying singlet and triplet states, locate conical intersections (points where potential energy surfaces cross), and identify intersystem crossing points. aip.org These calculations were crucial in elucidating the short-time structural dynamics and the decay channels of the molecule from its excited state back to the ground state. aip.org For instance, computations revealed that upon excitation, the molecule's initial dynamics are directed predominantly towards a specific conical intersection point, facilitating a rapid, non-radiative decay pathway. aip.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Reactivity

Density Functional Theory (DFT) has been employed as a powerful tool to investigate the electronic structure and reactivity of DMAMP in its ground state. Specifically, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been instrumental. researchgate.net This level of theory has been applied to determine the transition barriers associated with the ground state tautomerization reactions between DMAMP and its three other isomers. researchgate.net

By mapping the potential energy surface, these DFT calculations can identify the lowest energy pathways for isomerization, providing crucial data on the relative stability of different forms of the molecule and the energy required to convert between them. This information is fundamental to understanding the compound's intrinsic reactivity and conformational preferences.

Complete Active Space Self-Consistent Field (CASSCF) Methods for Excited State Analysis

To understand the photophysical behavior of DMAMP, researchers have utilized the Complete Active Space Self-Consistent Field (CASSCF) method. researchgate.net This high-level computational approach is essential for accurately describing the electronic structure of molecules in their excited states, particularly in regions where multiple electronic states are close in energy.

CASSCF calculations were performed to determine the excitation energies of the lower-lying singlet and triplet excited states of DMAMP. researchgate.net Furthermore, this method was critical for locating key features on the excited-state potential energy surface, such as conical intersection points (CIs) and intersystem crossing points (ISCs). researchgate.net These points represent regions where the molecule can efficiently transition between different electronic states (e.g., from an excited singlet state back to the ground state), which governs the molecule's photostability and decay pathways after absorbing light. researchgate.net

Prediction of Spectroscopic Parameters: Vibrational Spectra and Resonance Raman Intensities

Computational methods have been vital for interpreting the spectroscopic data of DMAMP. The vibrational spectra of the molecule have been assigned with the aid of theoretical calculations. researchgate.net A combination of resonance Raman spectroscopy and computational analysis has been used to probe the structural changes that DMAMP undergoes immediately after electronic excitation. researchgate.net

The A-band resonance Raman spectra, obtained using excitation wavelengths that correspond to the first intense absorption band, reveal the initial structural dynamics. researchgate.net Time-dependent DFT (TD-DFT) calculations at the B3LYP level were used to compute the relative resonance Raman intensities of the fundamental vibrational modes. researchgate.net The results from these calculations indicated the presence of vibronic coupling in the Franck-Condon region, where the molecule first arrives upon excitation. researchgate.net

Analysis of the resonance Raman intensity patterns, supported by CASSCF computations, revealed specific changes in the molecular geometry upon excitation to the S₂(ππ*) state. researchgate.net

Table 1: Key Short-Time Structural Dynamics in the S₂(ππ) State*

| Structural Feature | Dynamic Change upon Excitation |

| C1=O6 and C2=C3 Conjugation | Sudden de-conjugation occurs in the Franck-Condon region. researchgate.net |

| C3 and N(CH₃)₂ Conjugation | Conjugation interaction is enhanced shortly after excitation. researchgate.net |

| C1 and C2 Conjugation | Conjugation interaction is enhanced shortly after excitation. researchgate.net |

| Rotation around C2–C3 bond | Becomes easier due to de-conjugation between C1=O6 and C2=C3. researchgate.net |

| Rotation around C1–C2 and C3–N5 bonds | Becomes more difficult due to enhanced conjugation. researchgate.net |

This table summarizes the computationally determined structural changes of DMAMP immediately following photoexcitation.

Analysis of Molecular Electrostatic Potential (MESP) and Population Analysis (Mulliken, NPA) for Reactivity Prediction

While detailed studies specifically applying Molecular Electrostatic Potential (MESP), Mulliken population analysis, or Natural Population Analysis (NPA) to this compound are not prominently featured in the available literature, these standard computational techniques are invaluable for predicting chemical reactivity.

Molecular Electrostatic Potential (MESP): A MESP map would visualize the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For DMAMP, this would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack, and positive potentials near the hydrogen atoms.

Population Analysis (Mulliken, NPA): These methods assign partial charges to each atom in the molecule. This data provides a quantitative measure of the electron distribution and can be used to predict sites for nucleophilic or electrophilic attack. For DMAMP, these analyses would quantify the charge difference between the electronegative oxygen and nitrogen atoms and the various carbon atoms in the backbone.

Although specific published data for DMAMP is scarce, these analyses remain a fundamental part of the computational chemist's toolkit for assessing and predicting the reactive behavior of a molecule.

Theoretical Determination of Reaction Barriers and Energy Profiles for Mechanistic Elucidation

Computational chemistry has been essential in elucidating the reaction mechanisms of DMAMP, particularly its behavior following photoexcitation. Theoretical calculations have been used to map out the energy profiles and determine the barriers for various decay processes. researchgate.net

Upon excitation to the S₂(ππ*) state, DMAMP has several potential pathways to return to a more stable state. CASSCF calculations revealed that the initial structural dynamics are overwhelmingly directed towards a specific conical intersection point, labeled CI-1(S₂/S₀). researchgate.net The pathways towards two other potential conical intersections, CI-2(S₂/S₀) and CI-3(S₂/S₀), were found to be negligible. researchgate.net

Based on these findings, two primary decay channels for DMAMP after excitation were proposed, involving transitions from the initially populated excited state (S₂,FC) back to the ground state (S₀) or to a triplet state (T₁,min) through various conical intersections and intersystem crossings. researchgate.net The theoretical determination of these energy profiles and barriers is crucial for building a complete mechanistic picture of the molecule's photophysics. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of 3-dimethylamino-2-methyl-2-propenal (B1144346) and related enaminones is undergoing a transformation driven by the principles of green chemistry. Traditional methods are being re-evaluated in favor of more sustainable and atom-economical alternatives that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Recent research has demonstrated the feasibility of synthesizing enaminones under solvent-free conditions or in environmentally benign solvents like water. mdpi.comresearchgate.net For instance, the use of reusable solid acid catalysts such as polyphosphoric acid on silica (B1680970) gel (PPA-SiO2) and various heteropoly acids has shown great promise. mdpi.comrsc.org These catalysts can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. rsc.org

Furthermore, a variety of metal catalysts, including gold(III), scandium(III) triflate, lanthanum(III) chloride, ceric ammonium (B1175870) nitrate, and ferric(III) ammonium nitrate, have been effectively employed to promote the synthesis of enaminones with high efficiency. acgpubs.org The development of greener routes to essential reagents like the Vilsmeier-Haack reagent, which is crucial for the synthesis of 3-substituted propenals, is also a significant area of advancement. scirp.org These methods often obviate the need for toxic reagents like phosgene (B1210022) or thionyl chloride. scirp.org The concept of atom economy is central to these efforts, aiming to maximize the incorporation of reactant atoms into the final product. nih.govwpmucdn.com

Table 1: Green Catalysts for Enaminone Synthesis

| Catalyst Type | Example | Key Advantages |

| Solid Acid | PPA-SiO2, Heteropoly acids | Reusable, solvent-free conditions, easy separation |

| Metal Catalyst | Au(III), Sc(OTf)3, LaCl3 | High efficiency, mild reaction conditions |

Exploration of Novel Catalytic Transformations

The reactivity of this compound and other enaminones is a fertile ground for the discovery of novel catalytic transformations. Recent reviews highlight the significant progress in this area, particularly in visible-light-mediated and transition-metal-catalyzed reactions. ccspublishing.org.cnrsc.org

Visible light photocatalysis offers a mild and environmentally friendly approach to activate enaminones for a variety of transformations. ccspublishing.org.cn These include direct α-functionalization reactions such as α-selenylation, α-fluoroalkylation, and α-thiocyanation. ccspublishing.org.cn Furthermore, photocatalytic methods have been developed for the synthesis of complex molecules like 1,2-diketones, quaternary amino acids, and various heterocyclic systems through cascade reactions. ccspublishing.org.cn

Transition-metal catalysis has also unlocked new avenues for the functionalization of enaminones. rsc.org Site-selective C-H bond functionalization and annulation reactions have been extensively explored for the synthesis of five- and six-membered heterocycles, as well as substituted polyaromatic scaffolds, which are important synthons in drug discovery. rsc.org These catalytic strategies provide powerful tools for building molecular complexity from simple precursors. researchgate.net

Advanced Mechanistic Studies Utilizing Ultrafast Spectroscopy and Quantum Chemical Dynamics

A deeper understanding of the reaction mechanisms and photophysical properties of this compound is crucial for its rational application in synthesis and materials science. Advanced techniques such as ultrafast spectroscopy and quantum chemical dynamics are providing unprecedented insights.

A detailed study on the photophysics of this compound (DMAMP) has been conducted using resonance Raman spectroscopy and complete active space self-consistent field (CASSCF) calculations. aip.org This research elucidated the structural dynamics of the molecule in its excited state, revealing ultrafast processes that occur on the femtosecond timescale. aip.org The study identified the decay channels and the initial structural changes that happen upon photoexcitation. aip.org

While specific ultrafast spectroscopic studies on this compound are still emerging, research on related propenal derivatives provides valuable context. researchgate.net The simulation of ultrafast spectroscopy is also becoming an important tool for interpreting experimental data and predicting photophysical behavior. youtube.com

Quantum chemical calculations are also being employed to study the electronic structure and properties of related enaminones. researchgate.net These computational methods can provide detailed information about molecular geometry, electronic transitions, and reaction pathways, complementing experimental findings. researchgate.netresearchgate.net The synergy between advanced spectroscopy and quantum chemistry is expected to lead to a comprehensive understanding of the dynamics of this class of compounds. arxiv.org

Unexplored Synthetic Applications and Target Molecule Classes in Medicinal Chemistry and Materials Science

The unique chemical reactivity of this compound makes it a promising starting material for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science. Enaminones are recognized as versatile intermediates for the synthesis of various biologically active compounds, including alkaloids and a diverse array of heterocyclic structures. mdpi.comrsc.org

In medicinal chemistry, there is growing interest in using enaminones to construct novel molecular scaffolds. For example, they have been used to synthesize derivatives of 1,4-dihydropyridines, a class of compounds known for their cardiovascular effects. wpmucdn.com The ability to generate complex heterocyclic systems from enaminones opens the door to the discovery of new therapeutic agents.

In materials science, the "push-pull" electronic nature of this compound and its derivatives, where an electron-donating group (dimethylamino) is conjugated with an electron-withdrawing group (aldehyde), suggests potential applications in nonlinear optics and as components in functional dyes and polymers. The study of the photophysical properties, as discussed in the previous section, is essential for developing these applications. rsc.org The Vilsmeier reagent, closely related to the synthesis of this compound, has also been employed in the late-stage modification of complex bioactive molecules, indicating the potential of these synthetic tools in functionalizing advanced materials. acs.org

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The fields of automated synthesis and high-throughput screening (HTS) are revolutionizing chemical research by enabling the rapid optimization of reaction conditions and the discovery of new transformations. unchainedlabs.com The integration of this compound and its derivatives into these workflows holds significant potential for accelerating research and development.

HTS techniques can be applied to systematically screen a wide range of catalysts, solvents, and reaction parameters to identify optimal conditions for the synthesis and transformation of enaminones. sigmaaldrich.commpg.de This is particularly valuable for developing the novel catalytic reactions discussed earlier. For instance, HTS has been successfully used in the development of photocatalytic reactions, allowing for the rapid screening of additives to improve reaction efficiency and scope. acs.org

Automated synthesis platforms can then be used to prepare libraries of compounds based on the this compound scaffold for biological screening. The development of fluorogenic probes for amines, which can be detected in HTS assays, could also be adapted for screening reactions involving enaminones. researchgate.net By combining the synthetic versatility of this compound with the power of automation and HTS, researchers can significantly accelerate the discovery of new functional molecules.

Q & A

What are the common synthetic routes for 3-dimethylamino-2-methyl-2-propenal, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The compound is typically synthesized via condensation reactions involving precursors like propionaldehyde derivatives and dimethylamine. For example, reactions between N,N-dimethylformamide (DMF) and ethyl propenyl ether under controlled temperature (e.g., reflux at 80–100°C) yield the target compound. Key factors include solvent choice (e.g., dichloromethane for low-temperature reactions), stoichiometric ratios of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane) to remove impurities like unreacted dimethylamine or byproducts such as α-methyl-β-dimethylaminoacrolein . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures optimal yield (typically 70–85%) .

How can researchers validate the structural and spectroscopic properties of this compound?

Level: Basic

Methodological Answer:

Structural validation requires a combination of techniques:

- NMR : H NMR (δ 2.2–2.4 ppm for dimethylamino protons; δ 9.1–9.3 ppm for aldehyde protons) and C NMR (δ 190–200 ppm for carbonyl carbons) confirm functional groups .

- Mass Spectrometry : ESI-MS or GC-MS with molecular ion peaks at m/z 113.08 (CHNO) supports molecular weight validation .

- Melting Point : Consistency with literature values (34–38°C) indicates purity . Discrepancies suggest impurities, necessitating recrystallization or redistillation.

What advanced strategies address contradictions in reaction outcomes for this compound under varying electrophilic conditions?

Level: Advanced

Methodological Answer:

Contradictions often arise from competing reaction pathways. For example, reactions with sulfuryl chloride may yield unexpected chlorinated derivatives due to solvent polarity or temperature effects. To resolve this:

Control Experiments : Vary temperature (−20°C vs. room temperature) to isolate intermediates .

Kinetic vs. Thermodynamic Analysis : Use DFT calculations to predict favored pathways (e.g., aldol condensation vs. Michael addition) under specific conditions .

Byproduct Identification : Employ LC-MS/MS or MALDI-TOF to detect minor products (e.g., 3-chloro derivatives) and adjust reagent stoichiometry accordingly .

How does this compound participate in Robinson annulation, and what mechanistic insights are critical for optimizing this reaction?

Level: Advanced

Methodological Answer:

The compound acts as an α,β-unsaturated aldehyde in Robinson annulation, undergoing Michael addition followed by aldol condensation. Key considerations:

- Nucleophilicity Enhancement : Use Lewis acids (e.g., BF·EtO) to activate the enolate intermediate .

- Steric Effects : The methyl group at C2 may hinder cyclization; substituent tuning (e.g., bulkier amines) improves regioselectivity .

- Dehydration Conditions : Anhydrous MgSO or molecular sieves ensure complete dehydration to form the annulated product .

What computational methods are suitable for modeling the excited-state dynamics of this compound?

Level: Advanced

Methodological Answer:

Time-dependent density functional theory (TD-DFT) with basis sets like 6-311++G(d,p) accurately predicts S (ππ*) excited-state geometries. Key steps:

Geometry Optimization : Use Gaussian 09 or ORCA to minimize ground-state energy.

Non-Adiabatic Dynamics : Surface-hopping simulations (e.g., SHARC) model intersystem crossing between S and S states .

Validation : Compare computed UV-Vis spectra (λmax ~300 nm) with experimental data to assess accuracy .

How can researchers mitigate hazards associated with handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.0±0.6 mmHg at 25°C) .

- PPE : N95 masks, nitrile gloves, and safety goggles (per GHS hazard codes: H315, H319, H335) .

- Spill Management : Neutralize with 10% acetic acid solution and adsorb with vermiculite .

What methodologies are recommended for studying the compound’s role in enzyme inhibition or receptor binding?

Level: Advanced

Methodological Answer:

- In Vitro Assays : Competitive binding studies using fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure K values .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target enzymes (e.g., kinases) .

- SAR Analysis : Synthesize analogs (e.g., replacing dimethylamino with pyrrolidino) to correlate structural features with inhibitory activity .

How can researchers resolve discrepancies in purity assessments between commercial batches of this compound?

Level: Advanced

Methodological Answer:

Discrepancies arise from residual solvents or degradation products. Solutions include:

HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to quantify impurities (e.g., propionaldehyde, CAS 4744-08-5) .

Stability Studies : Accelerated aging tests (40°C/75% RH) identify degradation pathways (e.g., oxidation to carboxylic acids) .

Batch Comparison : Statistical tools (ANOVA) assess inter-batch variability and establish acceptance criteria (e.g., ≥95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.